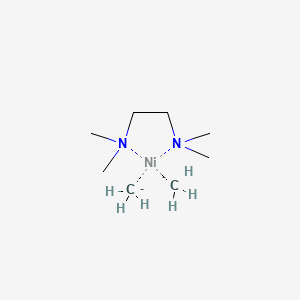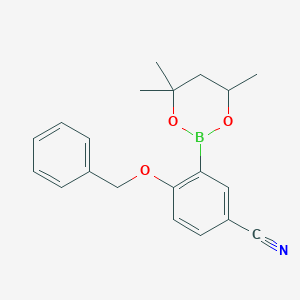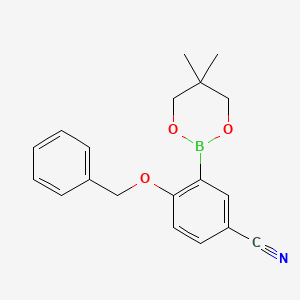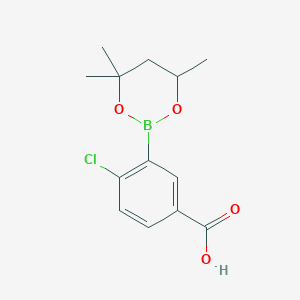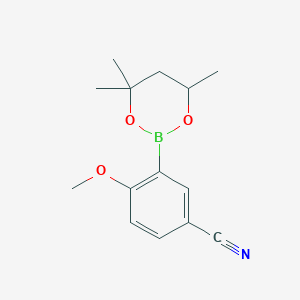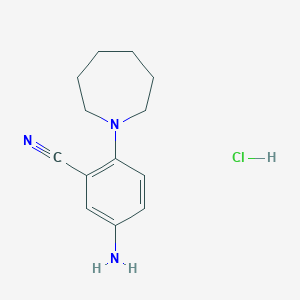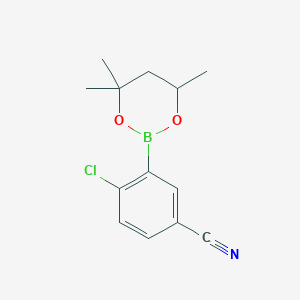
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15BClNO2 and a molecular weight of 263.53 g/mol . This compound is characterized by the presence of a chloro-substituted benzonitrile ring and a dioxaborinane moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4,4,6-trimethyl-1,3,2-dioxaborinane under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted benzonitriles.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), yielding amine derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of boron-containing compounds and heterocycles.
Biology: The compound can be utilized in the development of boron-based drugs and imaging agents due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The chloro and nitrile groups also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with similar compounds, such as:
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyridine: This compound has a pyridine ring instead of a benzonitrile ring, which affects its chemical properties and reactivity.
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol:
The uniqueness of this compound lies in its combination of a chloro-substituted benzonitrile ring and a dioxaborinane moiety, which imparts distinct chemical properties and a wide range of applications.
Properties
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-16)4-5-12(11)15/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJUBLCIRRYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
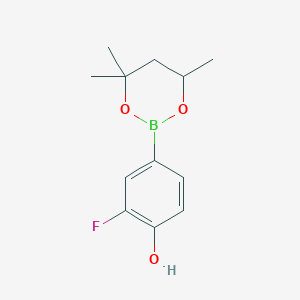
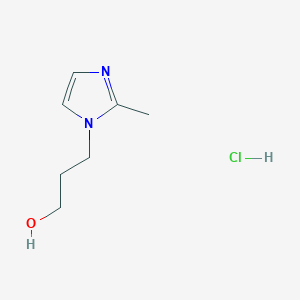
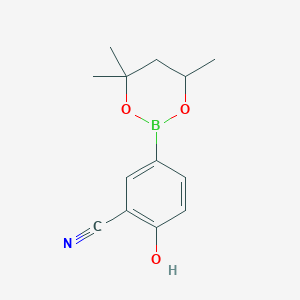

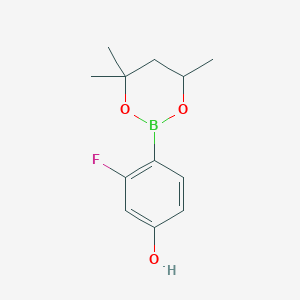
![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)
